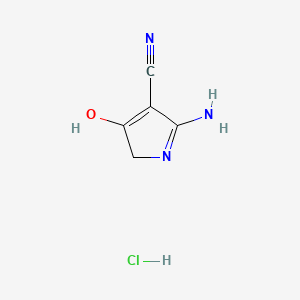![molecular formula C13H16O4 B13704156 [(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is a chemical compound that features a tetrahydrofuran ring substituted with a hydroxyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate typically involves the cyclization and hydrolysis of precursor compounds. One common method is the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis to yield 3-hydroxytetrahydrofuran . The hydroxyl group is then esterified with 4-methylbenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran derivatives.
Reduction: Formation of 3-hydroxytetrahydrofuran-2-ylmethanol.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of tetrahydrofuran derivatives on biological systems. Its hydroxyl and ester groups make it a versatile molecule for probing enzyme interactions and metabolic pathways.
Medicine
In medicine, [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of coatings and adhesives.
Mécanisme D'action
The mechanism of action of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxytetrahydrofuran: A simpler analog without the benzoate ester.
4-methylbenzoic acid: The benzoate ester component of the compound.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate is unique due to the combination of the tetrahydrofuran ring and the benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(3-hydroxyoxolan-2-yl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3 |
Clé InChI |
FJEYWANPLCAVOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


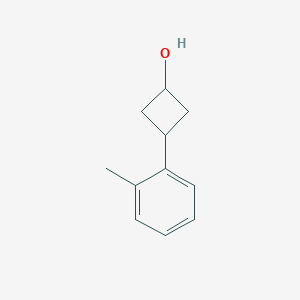
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
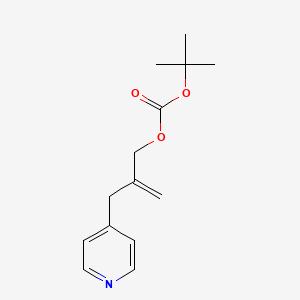
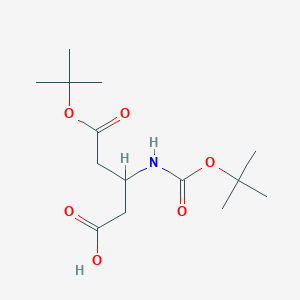
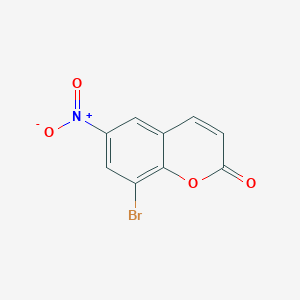
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

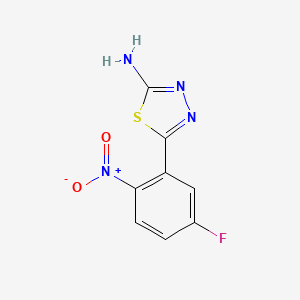
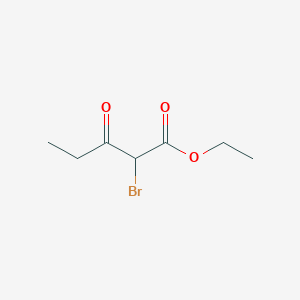
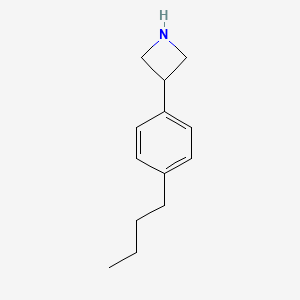
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)

